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Compound of Interest

Compound Name: 2-tert-Butylaniline

Cat. No.: B1265841 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various

classes of bioactive compounds derived from 2-tert-butylaniline. The unique steric and

electronic properties of the 2-tert-butylphenyl moiety are leveraged to achieve specificity and

potency in several therapeutic and agricultural applications.

Application: Bruton's Tyrosine Kinase (BTK)
Inhibitors for Oncology and Autoimmune Diseases
Derivatives of 2-tert-butylaniline have been investigated as potent inhibitors of Bruton's

tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor (BCR)

signaling.[1][2] Dysregulation of the BTK pathway is implicated in various B-cell malignancies

and autoimmune diseases.[3]

Quantitative Data: BTK Inhibitory Activity
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Compound
Class

Target IC50 (nM) Cell Line Reference

N,9-Diphenyl-9H-

purin-2-amine

Derivatives

BTK 0.4 - 10.2 Ramos, Raji [4]

Pyrazine-based

Reversible

Inhibitors

BTK 1.9 - [3]

Thieno-

pyrimidine

Scaffold

BTK 29.9 - ---

Signaling Pathway: BTK in B-Cell Receptor Signaling
The B-cell receptor (BCR) signaling cascade is initiated upon antigen binding, leading to the

activation of downstream pathways that control B-cell proliferation, differentiation, and survival.

BTK is a critical node in this pathway. Its inhibition blocks the signal transduction, thereby

impeding the proliferation of malignant B-cells.[1][2][5][6]
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Experimental Protocol: Synthesis of a 2-tert-
Butylaniline-Based BTK Inhibitor Precursor
This protocol describes a general method for the synthesis of N-aryl anthranilic acids, which

can serve as key intermediates for more complex BTK inhibitors.

Materials:

2-Fluorobenzoic acid

2-tert-Butylaniline

Lithium diisopropylamide (LDA) solution

Anhydrous tetrahydrofuran (THF)

Hydrochloric acid (1 M)

Ethyl acetate

Brine

Anhydrous sodium sulfate

Standard glassware for inert atmosphere reactions

Magnetic stirrer and stir bar

Procedure:

In a flame-dried round-bottom flask under an argon atmosphere, dissolve 2-tert-butylaniline
(1.1 equivalents) in anhydrous THF.

Cool the solution to -78 °C in a dry ice/acetone bath.

Slowly add LDA solution (1.1 equivalents) dropwise to the cooled solution. Stir for 30 minutes

at -78 °C to form the lithium amide.
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In a separate flask, dissolve 2-fluorobenzoic acid (1.0 equivalent) in anhydrous THF.

Slowly add the 2-fluorobenzoic acid solution to the lithium amide solution at -78 °C.

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Quench the reaction by adding 1 M HCl until the pH is acidic.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure to obtain the crude N-(2-tert-

butylphenyl)anthranilic acid.

Purify the crude product by column chromatography or recrystallization.

Application: Antibacterial Salicylanilide Derivatives
Salicylanilides synthesized from 2-tert-butylaniline and substituted salicylic acids exhibit

potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-

resistant Staphylococcus aureus (MRSA).[7] The mechanism of action involves the disruption

of the bacterial cell membrane potential and inhibition of efflux pumps.[8][9]

Quantitative Data: Minimum Inhibitory Concentration
(MIC) of Salicylanilide Derivatives

Derivative Class Bacterial Strain MIC (µg/mL) Reference

Niclosamide S. aureus 0.125 [7]

Oxyclozanide S. aureus 0.5 [7]

Halogenated

Salicylanilides

Gram-positive

bacteria
0.125 - 1.0 ---

Mechanism of Action: Disruption of Bacterial Membrane
Function
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Salicylanilides act as protonophores, dissipating the proton motive force across the bacterial

cell membrane. This uncouples the electron transport chain from ATP synthesis and inhibits

membrane-associated processes like efflux pumps, leading to bacterial cell death.[8][9]
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Mechanism of Salicylanilide Action

Experimental Protocol: Synthesis of a 2-tert-
Butylanilide-Derived Salicylanilide
This protocol outlines the synthesis of a salicylanilide from 2-tert-butylaniline and a salicylic

acid derivative.

Materials:

Substituted salicylic acid (e.g., 5-chlorosalicylic acid)

Thionyl chloride or oxalyl chloride

2-tert-Butylaniline

Anhydrous dichloromethane (DCM) or toluene

Triethylamine or pyridine

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Standard laboratory glassware

Magnetic stirrer and stir bar

Procedure:

Acid Chloride Formation: In a round-bottom flask, suspend the substituted salicylic acid (1.0

equivalent) in anhydrous DCM. Add a catalytic amount of DMF if using oxalyl chloride.

Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is

complete (monitored by TLC).
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Remove the solvent and excess reagent under reduced pressure to obtain the crude acid

chloride.

Amide Coupling: In a separate flask, dissolve 2-tert-butylaniline (1.0 equivalent) and a base

like triethylamine (1.2 equivalents) in anhydrous DCM.

Cool the amine solution to 0 °C and slowly add a solution of the crude acid chloride in DCM.

Stir the reaction mixture at room temperature overnight.

Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude salicylanilide product by column chromatography on silica gel.

Application: SARS-CoV-2 3CL Protease Inhibitors
The Ugi four-component reaction provides a rapid and efficient method for synthesizing

libraries of peptidomimetic compounds.[10] Derivatives incorporating a 2-tert-butylaniline
moiety can be designed as non-covalent inhibitors of the SARS-CoV-2 3CL protease (main

protease), which is essential for viral replication.[10]

Quantitative Data: Inhibition of SARS-CoV 3CL Protease
While specific data for 2-tert-butylaniline derivatives is emerging, related compounds show

promising activity. For example, a derivative synthesized using 4-tert-butylaniline in an Ugi

reaction showed an antiviral EC50 of 12.9 µM.[11]

Experimental Workflow: Ugi Reaction for Inhibitor
Synthesis
The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a

one-pot synthesis to generate a diverse range of α-acylamino amides.
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Ugi Reaction for SARS-CoV-2 Inhibitor Synthesis

Experimental Protocol: Ugi Synthesis of a Potential
SARS-CoV-2 3CL Protease Inhibitor
This protocol is adapted from a similar synthesis using 4-tert-butylaniline.[10]

Materials:

Pyridine-3-carboxaldehyde

2-tert-Butylaniline

Furan-2-carboxylic acid

tert-Butyl isocyanide

Methanol

Standard laboratory glassware

Magnetic stirrer and stir bar

Procedure:
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In a 20 mL scintillation vial, combine equimolar amounts (e.g., 0.5 mmol) of pyridine-3-

carboxaldehyde, 2-tert-butylaniline, and furan-2-carboxylic acid in methanol (e.g., 2.5 mL to

make a 0.2 M solution).

Add tert-butyl isocyanide (1.0 equivalent, 0.5 mmol) to the mixture.

Stir the reaction mixture at room temperature for 16-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, concentrate the reaction mixture under reduced pressure.

Dissolve the residue in a minimal amount of dichloromethane (DCM).

Purify the product by silica gel column chromatography, typically using a gradient of ethyl

acetate in hexanes.

Collect the fractions containing the desired product and concentrate to yield the final

compound.

Disclaimer: These protocols are intended for guidance for qualified professionals and should be

adapted and optimized as necessary. Appropriate safety precautions must be taken when

handling all chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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